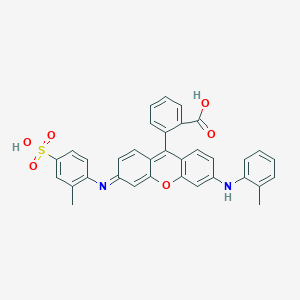

![molecular formula C8H14N2O2 B157532 tert-butyl N-[(1S)-1-cyanoethyl]carbamate CAS No. 130013-83-1](/img/structure/B157532.png)

tert-butyl N-[(1S)-1-cyanoethyl]carbamate

Overview

Description

Tert-butyl N-[(1S)-1-cyanoethyl]carbamate is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Applications

Decomposition of Methyl Tert-Butyl Ether (MTBE)

The study by Hsieh et al. (2011) explores the decomposition of MTBE, a compound related to tert-butyl carbamates, using hydrogen in a cold plasma reactor. This research highlights the application of radio frequency (RF) plasma reactors in decomposing air toxics, demonstrating the versatility of carbamates in environmental remediation efforts Hsieh et al., 2011.

Biodegradation and Environmental Fate

Biodegradation of Ethyl Tert-Butyl Ether (ETBE)

Thornton et al. (2020) review the biodegradation and fate of ETBE, another ether similar to carbamates, in soil and groundwater. This work underlines the microbial capacity to degrade ETBE, pointing to the environmental fate of such compounds and the potential for natural remediation strategies Thornton et al., 2020.

Catalysis and Chemical Synthesis

Non-Phosgene Synthesis of N-Substituted Carbamates

Research progress in the non-phosgene synthesis of N-substituted carbamates, as summarized by Shang Jianpen (2014), reflects the advancements in greener chemical processes. This review discusses various carbonyl reagents, such as CO, dimethyl carbonate, and CO2, for synthesizing N-substituted carbamates, highlighting the importance of carbamates in industrial chemistry Shang Jianpen, 2014.

Neurotoxicology

Butanol-Induced Developmental Neurotoxicity

A review by Bale and Lee (2016) on butanol-induced developmental neurotoxicity, including tert-butanol, discusses potential mechanisms related to observed neurotoxic effects. This study provides insights into the neurodevelopmental impact of exposure to substances structurally related to carbamates Bale & Lee, 2016.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of carbamate esters . These compounds are often used in organic synthesis as protecting groups for amines .

Mode of Action

BoC-L-Ala-nitrile, as a carbamate ester, acts as a protecting group for amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water .

Result of Action

The result of the action of BoC-L-Ala-nitrile is the protection of amines, which can facilitate various reactions in organic synthesis . After N-alkylation, the Boc group is removable with Lewis acids .

Action Environment

The action, efficacy, and stability of BoC-L-Ala-nitrile can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of “BoC-L-Ala-nitrile” are largely determined by its interactions with enzymes involved in nitrile metabolism. Nitrilases, for instance, are known to convert nitriles into carboxylic acids . In the case of “BoC-L-Ala-nitrile”, it could potentially be converted into a carboxylic acid through the action of nitrilases

Cellular Effects

Given its potential interactions with nitrilases, it may influence cellular processes related to nitrile metabolism

Molecular Mechanism

The molecular mechanism of action of “BoC-L-Ala-nitrile” is likely related to its potential to be metabolized by nitrilases . These enzymes could convert “BoC-L-Ala-nitrile” into a carboxylic acid, potentially influencing gene expression, enzyme activity, and biomolecular interactions . The specific molecular mechanisms of “BoC-L-Ala-nitrile” remain to be fully elucidated.

Metabolic Pathways

“BoC-L-Ala-nitrile” is likely involved in nitrile metabolism, potentially being converted into a carboxylic acid by nitrilases

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-cyanoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

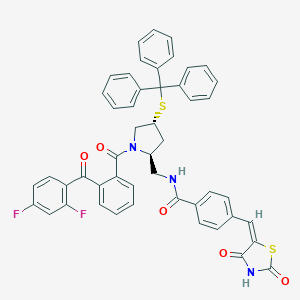

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.